N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-nitrobenzenesulfonamide
Overview
Description
N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-nitrobenzenesulfonamide is a complex organic compound that belongs to the class of benzoxazole derivatives. Benzoxazole derivatives are known for their wide range of biological activities and applications in various fields such as medicinal chemistry, material science, and industrial chemistry .
Preparation Methods
The synthesis of N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-nitrobenzenesulfonamide typically involves the reaction of 4-nitrobenzenesulfonyl chloride with 4-(1,3-benzoxazol-2-yl)aniline. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .
Chemical Reactions Analysis
N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-nitrobenzenesulfonamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Scientific Research Applications
N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-nitrobenzenesulfonamide has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for the development of new drugs with potential antibacterial, antifungal, and anticancer activities.
Material Science: The compound’s fluorescent properties make it useful in the development of optical materials and sensors.
Biological Research: It is used in the study of enzyme inhibition and protein interactions due to its ability to bind to specific biological targets.
Mechanism of Action
The mechanism of action of N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-nitrobenzenesulfonamide involves its interaction with specific molecular targets such as enzymes and receptors. The benzoxazole moiety can bind to the active site of enzymes, inhibiting their activity. The nitrobenzenesulfonamide group can interact with proteins, affecting their function and leading to various biological effects .
Comparison with Similar Compounds
N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-nitrobenzenesulfonamide is unique due to its combination of a benzoxazole ring and a nitrobenzenesulfonamide group. Similar compounds include:
Benzoxazole derivatives: Compounds like 2-(4-aminophenyl)benzoxazole and 2-(4-methylphenyl)benzoxazole, which share the benzoxazole core but differ in their substituents.
Sulfonamide derivatives: Compounds like sulfanilamide and sulfamethoxazole, which contain the sulfonamide group but lack the benzoxazole ring.
This compound stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-nitrobenzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13N3O5S/c23-22(24)15-9-11-16(12-10-15)28(25,26)21-14-7-5-13(6-8-14)19-20-17-3-1-2-4-18(17)27-19/h1-12,21H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYSQUGFVNFXIIT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)C3=CC=C(C=C3)NS(=O)(=O)C4=CC=C(C=C4)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13N3O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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